Fmoc-2,6-dimethyl-L-tyrosine
Overview
Description
Fmoc-2,6-dimethyl-L-tyrosine is a derivative of L-tyrosine, one of the 20 naturally occurring amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group and two methyl groups at the 2 and 6 positions of the tyrosine ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Fmoc-2,6-dimethyl-L-tyrosine, also known as fmoc-l-(2,6-di-me)tyr-oh, is a derivative of tyrosine . It is primarily used as a building block in the assembly of bioactive peptides or proteins . The primary targets of this compound are therefore the specific proteins or peptides that it helps to construct.
Mode of Action
The compound acts as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction protects the amine group during the peptide synthesis process, preventing it from reacting with other groups until the desired time.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the reaction introducing the Fmoc group can be affected by the pH, temperature, and concentration of the reactants . Furthermore, the stability of the compound can be influenced by factors such as light, heat, and the presence of certain chemicals .
Biochemical Analysis
Biochemical Properties
Fmoc-2,6-dimethyl-L-tyrosine plays a crucial role in various biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with several enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily based on the recognition of the Fmoc group by the active sites of these enzymes, facilitating the incorporation of this compound into growing peptide chains .
Cellular Effects
This compound has been shown to influence various cellular processes. It can penetrate cell membranes and localize within cells, affecting cell signaling pathways and gene expression. Studies have demonstrated that this compound can modulate the activity of certain kinases and transcription factors, leading to changes in cellular metabolism and function. Additionally, this compound has been observed to impact mitochondrial function, potentially altering cellular energy production and reactive oxygen species levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. The Fmoc group can form π-π interactions with aromatic residues in proteins, stabilizing the binding of this compound to these targets. This interaction can lead to the inhibition or activation of enzymes, depending on the context. For example, this compound can inhibit proteases by blocking their active sites, preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is relatively stable under physiological conditions but can be removed by specific bases, leading to the release of 2,6-dimethyl-L-tyrosine. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance peptide synthesis and improve cellular function without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the incorporation of this compound into peptides and their subsequent breakdown. Additionally, the Fmoc group can be metabolized by specific enzymes, leading to the release of 2,6-dimethyl-L-tyrosine and its further metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophobic nature of the Fmoc group allows for efficient membrane penetration and intracellular localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, the compound can be found in the cytoplasm and nucleus, where it influences gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,6-dimethyl-L-tyrosine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methyl groups at the 2 and 6 positions of the tyrosine ring. The process generally includes the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using Fmoc chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,6-dimethyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine ring can be oxidized to form a quinone derivative.
Reduction: The quinone derivative can be reduced back to the hydroxyl form.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-tyrosine derivatives.
Substitution: Deprotected tyrosine ready for further functionalization.
Scientific Research Applications
Fmoc-2,6-dimethyl-L-tyrosine has several research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Drug Discovery: It serves as a building block in combinatorial libraries for the discovery of new drug candidates.
Bioactive Peptides: It is incorporated into bioactive peptides to improve their stability, activity, and specificity.
Peptidomimetics: It is used as a precursor for the synthesis of novel peptidomimetics with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-tyrosine: Similar to Fmoc-2,6-dimethyl-L-tyrosine but lacks the methyl groups at the 2 and 6 positions.
Fmoc-2,6-difluoro-L-tyrosine: Contains fluorine atoms instead of methyl groups at the 2 and 6 positions.
Uniqueness
This compound is unique due to the presence of the methyl groups, which can influence the hydrophobicity and steric properties of the resulting peptides and proteins. This can lead to improved stability and activity compared to other derivatives .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSSAHKTHNKPGU-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610808 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206060-54-0 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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